2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione
Description
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic diketopiperazine derivative characterized by a cyclobutane ring fused to a six-membered diazadione ring.
Properties
CAS No. |
906456-02-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-3-8(4-5)6(11)9-7(12)10-8/h2,5H,1,3-4H2,(H2,9,10,11,12) |
InChI Key |
XQSYZOQXIBUFKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction could produce spiro-amines.
Scientific Research Applications
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Notes:
Key Observations :
Insights :
- Spiro-diazaspirooctanes with aromatic substituents (e.g., isoquinolinyl) exhibit potent protease inhibition, suggesting the ethenyl variant could be optimized for similar targets .
- The hydrochloride salt of the 2-amino derivative is commercially available for drug discovery .
Biological Activity
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.177 g/mol |
| CAS Number | 906456-02-8 |
| LogP | 0.0765 |
| PSA | 65.18 Ų |
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. While detailed mechanisms remain under investigation, initial studies suggest that it may influence various signaling pathways and enzyme activities.
- Antimicrobial Activity : Preliminary research indicates potential efficacy against bacterial strains, particularly Mycobacterium tuberculosis. The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt metabolic processes.
- Anticancer Properties : The spirocyclic nature of the compound may contribute to its ability to inhibit cancer cell proliferation through interference with cell cycle regulation and apoptosis pathways.
Structure-Activity Relationship (SAR)
Research into the SAR of diazaspiro compounds has revealed that modifications to the core structure can significantly influence biological activity. For example:
- Substituents on the nitrogen atoms can affect binding affinity to target proteins.
- Variations in the ethylene group can enhance solubility and bioavailability.
Case Studies
Several studies have explored the biological activity of related compounds derived from the diazaspiro framework:
- Antitubercular Activity : A study reported that derivatives based on a similar diazaspiro scaffold exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis, highlighting the potential for developing new antitubercular agents .
- Cancer Research : Research has shown that certain diazaspiro compounds can act as inhibitors of key cancer-related proteins, suggesting a pathway for therapeutic development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
